![molecular formula C17H18ClN3O4 B7455988 N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7455988.png)
N-(5-chloropyridin-2-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloropyridin-2-yl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide: is an organic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and an ethanediamide linkage to a 3,4-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine-2-amine and 3,4-dimethoxyphenylacetic acid.
Amide Bond Formation: The amide bond is formed through a coupling reaction between the amine group of 5-chloropyridine-2-amine and the carboxylic acid group of 3,4-dimethoxyphenylacetic acid. This reaction is often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of N-(5-chloropyridin-2-yl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
N-(5-chloropyridin-2-yl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
科学研究应用
N-(5-chloropyridin-2-yl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.
Biological Studies: It is used in biological studies to understand its interactions with various enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and molecular mechanisms.
作用机制
The mechanism of action of N-(5-chloropyridin-2-yl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(5-chloropyridin-2-yl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide: shares structural similarities with other pyridine derivatives, such as:
Uniqueness
The uniqueness of N-(5-chloropyridin-2-yl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide lies in its specific substitution pattern and the presence of both pyridine and 3,4-dimethoxyphenyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-24-13-5-3-11(9-14(13)25-2)7-8-19-16(22)17(23)21-15-6-4-12(18)10-20-15/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUFYAALSCEFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
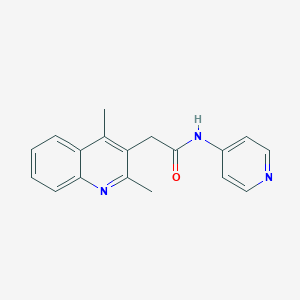
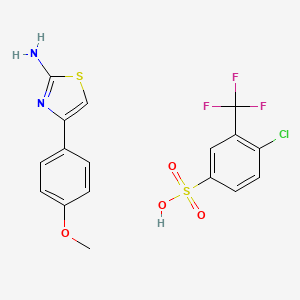
![(4Z)-2-(3-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455946.png)
![N-[(3-chlorophenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7455949.png)
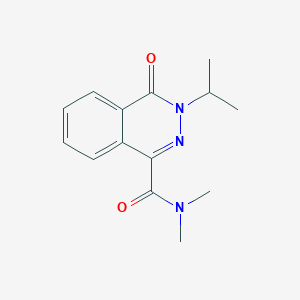
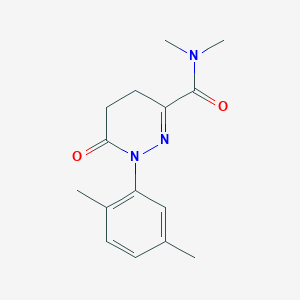
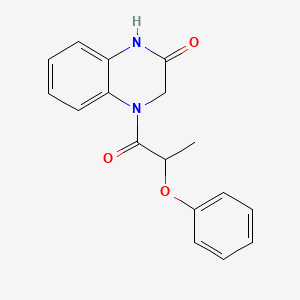
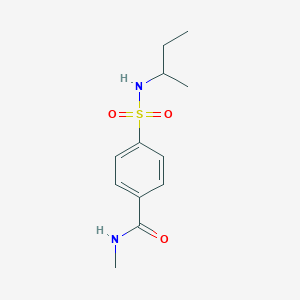
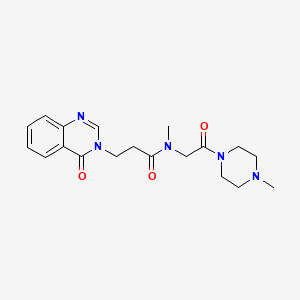
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)
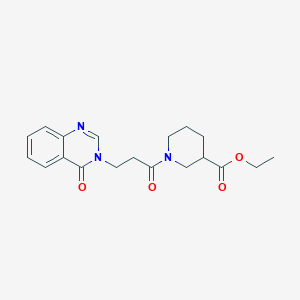
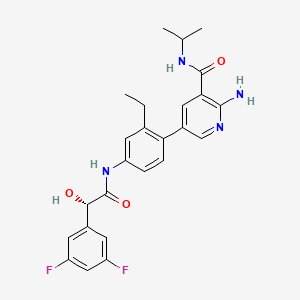
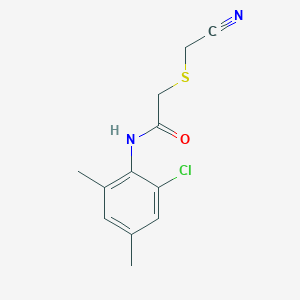
![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)
